molecular formula C20H24N4O4 B2548030 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1251625-82-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2548030
CAS No.: 1251625-82-7
M. Wt: 384.436
InChI Key: CNBNTMSRRZZGTK-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetically derived complex organic compound supplied for research purposes only. It is not intended for diagnostic, therapeutic, or veterinary applications. This compound features a benzodioxole group linked via an acetamide bridge to a piperidine ring that is substituted with a cyclopropyl-1,3,4-oxadiazole moiety. This specific molecular architecture, incorporating multiple nitrogen-containing heterocycles, makes it a compound of significant interest in several scientific fields. In medicinal chemistry, it serves as a valuable scaffold for the design and synthesis of novel bioactive molecules. Researchers investigate its potential application as a key intermediate in developing enzyme inhibitors or receptor modulators, given the known pharmacological relevance of its structural components. The 1,3,4-oxadiazole ring is a privileged structure in drug discovery, often associated with a range of biological activities. In biochemical research, this acetamide derivative is utilized as a tool compound to probe specific biological pathways and cellular processes. Its mechanism of action is not fully characterized but may involve interaction with specific enzymatic targets or interference with protein-protein interactions, which can be elucidated through targeted in vitro assays. The product is characterized by its high purity, and its structural identity is confirmed using standard analytical techniques. Researchers can leverage this compound to advance projects in hit-to-lead optimization and as a building block in the synthesis of more complex chemical entities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c25-18(21-10-13-1-4-16-17(9-13)27-12-26-16)11-24-7-5-15(6-8-24)20-23-22-19(28-20)14-2-3-14/h1,4,9,14-15H,2-3,5-8,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBNTMSRRZZGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. The cyclopropyl group is introduced through a cyclopropanation reaction, and the piperidine ring is formed via a cyclization reaction. The final step involves the coupling of these components using appropriate reagents and conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzo[d][1,3]dioxole moiety can be oxidized to form benzoquinone derivatives.

  • Reduction: : The piperidine ring can be reduced to form piperidine derivatives.

  • Substitution: : The cyclopropyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:
  • Oxidation: : Benzoquinone derivatives

  • Reduction: : Piperidine derivatives

  • Substitution: : Substituted cyclopropyl derivatives

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe for studying biological systems and pathways.

  • Industry: : Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

  • Advantages of Target Compound :
    • The oxadiazole-piperidine motif may improve blood-brain barrier penetration compared to thiazole or benzothiazole derivatives .
    • Cyclopropyl substitution on oxadiazole could enhance metabolic stability over larger alkyl groups .
  • Limitations: Higher synthetic complexity compared to benzothiazole derivatives (e.g., 5d), which are synthesized in fewer steps . No direct evidence of efficacy; further in vitro studies (e.g., kinase inhibition assays) are needed.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound with potential therapeutic applications, particularly in the fields of oncology and neurology. The following sections detail its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H24N4O3C_{19}H_{24}N_4O_3 and has a molecular weight of approximately 364.42 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety and a cyclopropyl-substituted oxadiazole, which are significant for its biological interactions.

1. Antitumor Activity:
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing the benzo[d][1,3]dioxole group have shown potent growth inhibition against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). One study reported IC50 values below 5 μM for several derivatives against these cell lines, indicating strong cytotoxic effects .

2. Inhibition of Key Enzymes:
The compound's oxadiazole component is known to interact with specific enzymes involved in cancer progression. For example, it may inhibit enzymes like InhA, which is crucial for mycolic acid synthesis in Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis alongside its antitumor effects .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

CompoundCell LineIC50 (μM)Mechanism
C27HeLa2.07 ± 0.88Antitumor
C27A5493.52 ± 0.49Antitumor
C7A5492.06 ± 0.09Antitumor
C16MCF-72.55 ± 0.34Antitumor
17oMtb2.02Enzyme Inhibition

Case Studies and Research Findings

Case Study 1: Antitumor Evaluation
In a study involving a series of N-aryl derivatives of benzo[d][1,3]dioxole, researchers synthesized multiple compounds and evaluated their antitumor activity against human cancer cell lines. The results demonstrated that compounds with the benzo[d][1,3]dioxole structure consistently exhibited lower IC50 values compared to other tested compounds, indicating their potential as effective anticancer agents .

Case Study 2: Enzyme Inhibition in Mycobacterium tuberculosis
Another significant finding highlighted the ability of compounds similar to this compound to inhibit InhA enzyme activity in Mycobacterium tuberculosis. This suggests that these compounds could be further investigated for their role in treating drug-resistant tuberculosis strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving (i) preparation of the piperidine-oxadiazole core through cyclization of thiosemicarbazides with cyclopropanecarboxylic acid derivatives, followed by (ii) coupling with the benzodioxole-methylacetamide moiety using chloroform and triethylamine as solvents and catalysts, respectively. Acid chlorides are typically employed for amide bond formation . Post-reaction purification involves NaHCO₃ washes, solvent evaporation, and column chromatography. Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions on the benzodioxole, piperidine, and oxadiazole moieties. For example, the methylene group in the acetamide linker typically appears as a singlet near δ 3.8–4.2 ppm .
  • FTIR : Validate carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~950–1000 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models, noting ED₅₀ values and neurotoxicity indices .
  • Lipoxygenase (LOX) Inhibition : Monitor absorbance at 234 nm to assess inhibition of lipid peroxidation, referencing standard inhibitors like nordihydroguaiaretic acid .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., anticonvulsant efficacy across studies) be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Variability : Re-analyze batches via HPLC to rule out impurities (>99% purity required for conclusive results).
  • Assay Conditions : Standardize protocols (e.g., animal strain, dosing intervals) and validate using positive controls (e.g., phenytoin for anticonvulsant studies) .
  • Solubility Limitations : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure uniform compound dispersion in vitro .

Q. What strategies optimize the synthetic yield of the oxadiazole-piperidine intermediate?

  • Methodological Answer :

  • Cyclization Efficiency : Replace conventional heating with microwave-assisted synthesis (100–120°C, 20–30 min) to improve oxadiazole ring formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction rates and yields .
  • Workup Modifications : Replace NaHCO₃ with aqueous NH₄Cl to minimize side-product formation during acid chloride coupling .

Q. How do structural modifications (e.g., substituents on oxadiazole or benzodioxole) affect bioactivity?

  • Methodological Answer : Conduct a SAR study:

  • Oxadiazole Modifications : Replace cyclopropyl with methyl/phenyl groups to evaluate steric effects on receptor binding .
  • Benzodioxole Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to assess impact on metabolic stability .
  • Piperidine Flexibility : Compare bioactivity of 4-piperidinyl vs. 3-piperidinyl analogs to determine optimal ring conformation for target engagement .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (target <3), blood-brain barrier permeability (BBB+ for CNS targets), and CYP450 inhibition risks .
  • Molecular Docking : Perform AutoDock Vina simulations against validated targets (e.g., sodium channels for anticonvulsant activity) using PDB IDs 6AGF or 5KXI .

Data Contradiction Analysis

Q. How to address inconsistent LOX inhibition results across analogs?

  • Methodological Answer :

  • Enzyme Source Variability : Compare recombinant human LOX vs. potato-derived enzyme activities, as isoform-specific inhibition may explain disparities .
  • Redox Interference : Include controls for auto-oxidation (e.g., Trolox) to distinguish true inhibition from artifact .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating neurotoxicity?

  • Methodological Answer :

  • Rotarod Test : Assess motor coordination in rodents post-dosing (e.g., 100 mg/kg, i.p.) to quantify neurotoxic thresholds .
  • Histopathology : Examine hippocampal and cortical tissues for neurodegeneration via H&E staining .

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